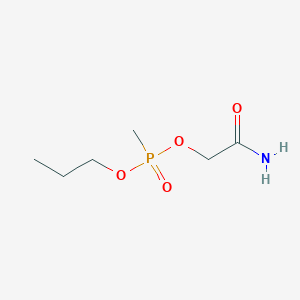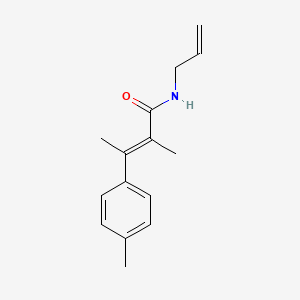
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver (I) and phosphine is common in these processes to facilitate the formation of the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated compounds .
Aplicaciones Científicas De Investigación
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between heterocyclic compounds and biological systems. In medicine, derivatives of this compound are investigated for their potential therapeutic properties . Industrially, it is utilized in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- include 2H-Pyran, tetrahydro-2-methyl-, and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share structural similarities but differ in their substituents and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in the field of heterocyclic chemistry .
Propiedades
Número CAS |
60335-75-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-4-methylideneoxane |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h2,4-7H2,1,3H3 |
Clave InChI |
DVOPXMQXWUYUNR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=C)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


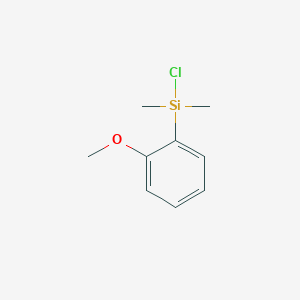
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
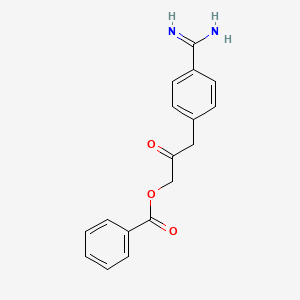
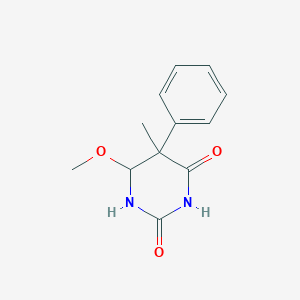
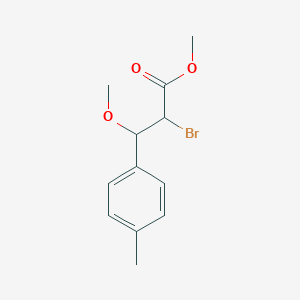
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
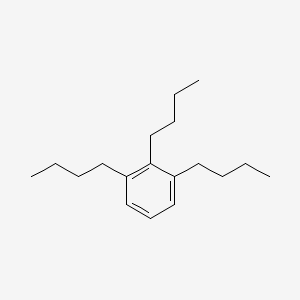
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
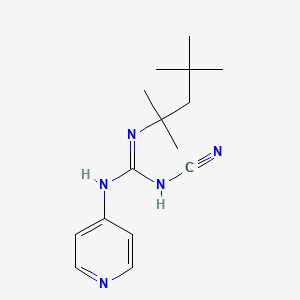
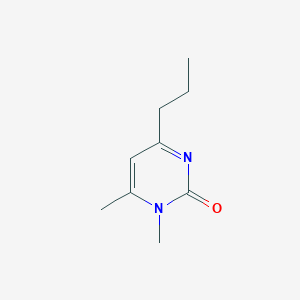
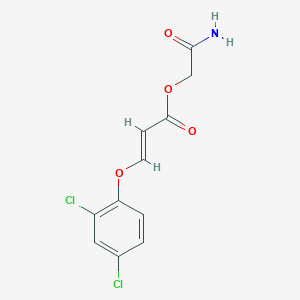
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
